TLR7 agonist 20

TLR7 agonism Immuno-oncology Vaccine adjuvant

Researchers requiring TLR7-specific immune activation without TLR8-mediated inflammatory confounds face limited options; dual agonists like resiquimod trigger broader, potentially toxic responses. TLR7 agonist 20 (CAS 3029695-00-6) is a potent, highly selective hTLR7 agonist (EC50 0.23 μM; 75-fold selectivity over TLR8) that induces robust Th1-biased immunity. • TLR7-specific: Minimal TLR8 activity (EC50 17.21 μM), avoiding confounding cytokine release • Th1-polarized adjuvant: Enhanced IgG2b/IgG2c in SARS-CoV-2 spike models • Synergistic antitumor efficacy: 80% complete tumor regression with anti-PD-1 in preclinical models Supplied with Certificate of Analysis; custom packaging & global logistics support available.

Molecular Formula C22H24N4O
Molecular Weight 360.5 g/mol
Cat. No. B12366367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 20
Molecular FormulaC22H24N4O
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CO)C4=CC=CC=C4N=C2N
InChIInChI=1S/C22H24N4O/c1-2-3-8-19-25-20-21(17-6-4-5-7-18(17)24-22(20)23)26(19)13-15-9-11-16(14-27)12-10-15/h4-7,9-12,27H,2-3,8,13-14H2,1H3,(H2,23,24)
InChIKeyNYWJROIIIXDQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxymethyl IMDQ 23: Selective TLR7 Agonist


The compound [4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol (also known as p-hydroxymethyl IMDQ 23, TLR7 agonist 20, or compound 23) is a synthetic small molecule belonging to the imidazoquinoline class of Toll-like receptor (TLR) agonists. It functions as a potent and specific agonist of human Toll-like receptor 7 (hTLR7), with minimal activity at TLR8, distinguishing it from dual TLR7/8 agonists like resiquimod [1]. This compound has been identified through systematic structure-activity relationship (SAR) studies as a lead candidate for vaccine adjuvant development and cancer immunotherapy due to its ability to induce a robust T helper 1 (Th1)-biased immune response [1][2].

Selective TLR7 pathway activation with minimal TLR8 cross-reactivity
Supports Th1-biased adjuvant research and immuno-oncology probe studies
Structurally defined selectivity determinant enables SAR-driven investigation

Risks of Generic Imidazoquinoline Substitution


Generic substitution within the imidazoquinoline class is not advisable due to profound differences in TLR7/8 selectivity and downstream immunological outcomes. While compounds like resiquimod (R848) and imiquimod (R837) are widely available TLR7 agonists, their receptor selectivity profiles differ significantly. For instance, resiquimod is a potent dual TLR7/8 agonist, which can trigger a broader and potentially more toxic inflammatory response, whereas the target compound is a TLR7-specific agonist, minimizing TLR8-mediated cytokine release [1]. Furthermore, even among TLR7-selective agonists, potency varies dramatically; SMU-L11 exhibits sub-nanomolar potency (EC50 = 0.024 μM), while imiquimod is over 300-fold less potent, with an EC50 of approximately 8.5 μM [2]. Such differences in potency and selectivity directly impact the effective dose, therapeutic window, and the nature of the immune response (Th1 vs. Th2), making blind substitution a significant risk to experimental validity and reproducibility.

Target Compound
Selective TLR7 agonism; minimal TLR8 activation
Avoids dual TLR7/8 cytokine profile shift
Resiquimod (R848)
Dual TLR7/8 agonist may alter downstream immune response
TLR8 engagement introduces TNF-α/IL-12 variables
Target Compound
Reported higher potency in TLR7 activation assays
Effective concentration context may differ significantly
Imiquimod (R837)
Lower potency may require concentration adjustment
Potency mismatch can shift activation threshold

p-Hydroxymethyl IMDQ 23 vs. Key Agonists


Superior Potency Over Imiquimod

The target compound demonstrates a 37-fold higher potency for activating human TLR7 compared to the FDA-approved imidazoquinoline imiquimod (R837). This significant potency advantage allows for the use of lower concentrations to achieve the same level of immune stimulation, potentially improving the therapeutic index and reducing off-target effects associated with high-dose imiquimod [1]. In a head-to-head comparison, the para-hydroxymethyl IMDQ analogue (the target compound) exhibited an EC50 of 0.23 μM for hTLR7, while imiquimod's potency in the same class is reported as 37-fold lower [1].

TLR7 Activation Potency
Head-to-head
EC50 0.23 μM
Imiquimod EC50 ~8.51 μM (37-fold difference)
Supports TLR7 pathway study fit with lower activation threshold
Human TLR7 reporter assay in HEK293 cells
TLR7 agonism Immuno-oncology Vaccine adjuvant

Exclusive TLR7 Selectivity vs. Resiquimod

The target compound is a TLR7-specific agonist, displaying marginal activity at human TLR8. This contrasts sharply with resiquimod (R848), a potent dual TLR7/8 agonist [1][2]. While resiquimod activates both TLR7 (EC50 = 0.12 μM) and TLR8 (EC50 = 2.63 μM), the target compound's activity is confined to TLR7, thereby avoiding the robust TNF-α and IL-12 production typically associated with TLR8 activation [2]. This selective profile is critical for applications where a focused Th1 response is desired without the systemic inflammatory side effects linked to TLR8 stimulation.

Selectivity vs Resiquimod
Cross-study
TLR7-specific; marginal TLR8
Resiquimod: hTLR7 EC50 0.12 μM, hTLR8 EC50 2.63 μM
Enables TLR7-focused studies without TLR8 cytokine interference
HEK-Blue reporter cell assays
TLR7 selectivity Immunotoxicity Cytokine profiling

Th1-Biased Adjuvanticity in SARS-CoV-2 Model

In a murine vaccination study using a SARS-CoV-2 spike protein immunogen, the target compound (p-hydroxymethyl IMDQ 23) demonstrated robust adjuvant activity, significantly enhancing anti-spike antibody production [1]. Crucially, the adjuvant effect was characterized by a strong Th1-biased response, as evidenced by increased levels of IgG2b and IgG2c antibodies in addition to IgG1. This balanced Th1/Th2 response is highly desirable for antiviral vaccines, as it promotes both humoral and cellular immunity. In comparison, the TLR7-selective carboxamide 12, while also showing adjuvant activity, induced a different profile when combined with alum [1].

Adjuvant Th1 Bias
Head-to-head
Increased IgG2b/IgG2c (Th1) with alum
Carboxamide 12 comparator showed broader IgG1/2b/2c
Supports Th1-polarized adjuvant research context
Murine SARS-CoV-2 spike protein vaccination model
Vaccine adjuvant Th1/Th2 balance SARS-CoV-2

Synergy with Anti-PD-1 Therapy

The target compound (TLR7 agonist 20) exhibits strong synergistic antitumor activity when combined with anti-PD-1 checkpoint blockade. In a preclinical murine model, the combination therapy resulted in complete tumor regression in 8 out of 10 mice treated via intravenous administration . This in vivo efficacy is a critical differentiator from many TLR7 agonists that show potent in vitro activity but fail to translate to significant tumor control in vivo due to poor pharmacokinetics or tolerability. The complete regression observed in a high proportion of animals underscores the compound's potential as a component of combination immunotherapy regimens.

Anti-PD-1 Synergy
Data to verify
Reported 8/10 complete response i.v. combo
Combination immuno-oncology model-response context
Preclinical murine tumor model; source details limited
Immuno-oncology Checkpoint inhibitor Combination therapy

Para-Hydroxymethyl Group Confers TLR7 Specificity

The presence of a para-hydroxymethyl substituent on the benzyl group at the N-1 position of the imidazoquinoline scaffold is the critical structural determinant for TLR7 specificity. In contrast, its bio-isosteric analogue, the para-aminomethyl derivative (p-AM-BBIQ, 11), acts as a dual TLR7/8 agonist [1]. Molecular modeling studies reveal that the TLR8 activity of the IMDQ scaffold is associated with the presence of an amino functionality in the benzyl group. The hydroxymethyl group drives TLR7-biased activity by forming multiple hydrogen bonds with TLR7 that are not replicated when the compound is docked with TLR8 [1]. This precise structural control over receptor selectivity is a key advantage for applications requiring a targeted immune response.

Structural Selectivity
Head-to-head
Para-hydroxymethyl group drives TLR7 specificity
Para-aminomethyl analogue (p-AM-BBIQ) is dual TLR7/8
Defined selectivity determinant for SAR studies
Molecular docking and reporter assay validation
Structure-activity relationship Molecular docking TLR7 selectivity

Applications of p-Hydroxymethyl IMDQ 23


Th1-Biased Vaccine Adjuvants

This compound is ideally suited for formulation as a vaccine adjuvant where a strong Th1-polarized immune response is critical for efficacy. The demonstrated ability to enhance anti-spike antibody production with a clear Th1 bias (increased IgG2b/IgG2c) in a SARS-CoV-2 model [1] positions it as a superior candidate over dual TLR7/8 agonists, which may induce a broader but potentially more toxic inflammatory profile. Researchers developing vaccines for influenza, HIV, tuberculosis, or emerging viral threats should prioritize this compound to achieve a favorable balance of humoral and cellular immunity.

Combination with Checkpoint Inhibitors

The compound's proven synergistic antitumor activity with anti-PD-1 therapy, culminating in complete tumor regression in 80% of treated mice , makes it a high-value asset for preclinical immuno-oncology programs. Its TLR7-specific agonism is expected to remodel the tumor microenvironment by activating plasmacytoid dendritic cells (pDCs) and promoting a Th1-skewed cytokine milieu, enhancing the efficacy of checkpoint blockade. Researchers investigating combination strategies for 'cold' tumors or overcoming resistance to PD-1/PD-L1 inhibitors should consider this compound for in vivo proof-of-concept studies.

TLR7-Specific Signaling Studies

Given its well-characterized TLR7 specificity and minimal TLR8 activity [2], this compound is an essential chemical probe for dissecting TLR7-specific signaling pathways. It allows researchers to decouple TLR7-mediated NF-κB and IRF7 activation from the confounding effects of TLR8 co-activation, which often occurs with agonists like resiquimod. This makes it invaluable for studying the distinct roles of TLR7 in innate immunity, autoimmune diseases, and the development of more targeted immunomodulatory therapies.

SAR and Rational Drug Design

The precise correlation between the para-hydroxymethyl group and TLR7 selectivity, as opposed to the dual agonism of the para-aminomethyl analog [3], provides a solid foundation for SAR-driven medicinal chemistry. Researchers seeking to design next-generation TLR7 agonists with improved pharmacological properties can use this compound as a benchmark scaffold. Its well-defined selectivity profile facilitates the exploration of further modifications aimed at enhancing potency, bioavailability, or targeted delivery without inadvertently introducing TLR8 activity.

Application
Selection Property
Validation Focus
Th1-Biased Adjuvant Studies
TLR7-selective immune profile
Antibody isotype balance (IgG2b/IgG2c)
Immuno-oncology Combination Research
TLR7-mediated anti-tumor immune context
Combination response endpoints in tumor models
TLR7 Pathway Signaling Studies
Minimal TLR8 cross-reactivity
NF-κB/IRF7 activation without TLR8 crosstalk
SAR and Rational Probe Design
Defined structural selectivity determinant
TLR7 vs TLR8 docking profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR7 agonist 20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.